molecular formula C12H12N2O3 B12866408 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione

2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione

Cat. No.: B12866408
M. Wt: 232.23 g/mol
InChI Key: JWPHLAXLUQEVIQ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with an ethyl group and a phenylhydrazono group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.

    Substitution: The ethyl group or the phenylhydrazono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

    Oxidation: Products may include furan-3,4-dione derivatives.

    Reduction: Products include 2-ethyl-5-(2-phenylamino)furan-3,4(2H,5H)-dione.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-(2-methylhydrazono)furan-3,4(2H,5H)-dione
  • 2-Ethyl-5-(2-phenylhydrazono)thiophene-3,4(2H,5H)-dione
  • 2-Methyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione

Uniqueness

2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione is unique due to the presence of both an ethyl group and a phenylhydrazono group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-ethyl-4-hydroxy-5-phenyldiazenylfuran-3-one

InChI

InChI=1S/C12H12N2O3/c1-2-9-10(15)11(16)12(17-9)14-13-8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3

InChI Key

JWPHLAXLUQEVIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C(=C(O1)N=NC2=CC=CC=C2)O

Origin of Product

United States

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